molecular formula C19H32N2O2 B11360613 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11360613
M. Wt: 320.5 g/mol
InChI Key: JFOUVNIBWUJRPX-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique structure that includes a pyran ring and a diazatricyclodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves multiple steps. One common approach starts with the preparation of the pyran ring, which can be synthesized from 2,2-dimethyl-1,3-propanediol through a cyclization reaction . The diazatricyclodecane core is then constructed through a series of condensation and cyclization reactions involving ethylamine and other reagents .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the efficiency of the reactions .

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C19H32N2O2

Molecular Weight

320.5 g/mol

IUPAC Name

2-(2,2-dimethyloxan-4-yl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H32N2O2/c1-5-18-10-20-12-19(6-2,16(18)22)13-21(11-18)15(20)14-7-8-23-17(3,4)9-14/h14-15H,5-13H2,1-4H3

InChI Key

JFOUVNIBWUJRPX-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1=O)(CN(C2)C3C4CCOC(C4)(C)C)CC

Origin of Product

United States

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